molecular formula C10H6N2O4 B8779480 5-nitroquinoline-4-carboxylic Acid CAS No. 157915-10-1

5-nitroquinoline-4-carboxylic Acid

Cat. No.: B8779480
CAS No.: 157915-10-1
M. Wt: 218.17 g/mol
InChI Key: IUPRIJZNXWHBKH-UHFFFAOYSA-N
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Description

5-Nitroquinoline-4-carboxylic acid (CAS: 62781-94-6) is a heterocyclic organic compound featuring a quinoline backbone substituted with a nitro group (-NO₂) at the 5-position and a carboxylic acid (-COOH) group at the 4-position. Its molecular formula is C₁₀H₆N₂O₄, with a molecular weight of 218.166 g/mol (exact mass: 218.033) .

The compound’s nitro group is electron-withdrawing, which may enhance the acidity of the carboxylic acid moiety compared to non-nitro analogues. Its structural features make it a candidate for further derivatization in medicinal chemistry, though direct pharmacological data are absent in the provided sources.

Properties

CAS No.

157915-10-1

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)6-4-5-11-7-2-1-3-8(9(6)7)12(15)16/h1-5H,(H,13,14)

InChI Key

IUPRIJZNXWHBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-Nitroisoquinoline-4-carboxylic Acid (CAS: 62781-94-6)

  • Molecular Formula: C₁₀H₆N₂O₄ (identical to 5-nitroquinoline-4-carboxylic acid)
  • This structural variation impacts binding interactions in biological systems, though specific activity data are unavailable .

5-Aminoquinoline-4-carboxylic Acid (CAS: 1378784-66-7)

  • Molecular Formula : C₁₀H₈N₂O₂ (inferred from )
  • The amino group also introduces hydrogen-bonding capabilities, which could enhance solubility and target affinity .

Functional Group Variants

5-Hydroxyisoquinoline-4-carboxylic Acid (CAS: 76344-95-1)

  • Molecular Formula: C₁₀H₇NO₃
  • This substitution likely improves aqueous solubility compared to the nitro analogue but may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .

4-Nitroquinoline-1-oxide (4NQO)

  • highlights that nitro groups in this position undergo enzymatic reduction via DT diaphorase, generating reactive intermediates like 4-hydroxyaminoquinoline-1-oxide.

Heterocyclic Analogues

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic Acid

  • Key Feature: Incorporates a thiophene ring substituted with chlorine at the 5-position. Chlorine’s electronegativity may further modulate reactivity .

5-Methyl-4-nitro-3-isoxazolecarboxylic Acid (CAS: 960225-75-6)

  • Molecular Formula : C₅H₄N₂O₅
  • Key Difference: The isoxazole ring (containing both oxygen and nitrogen) replaces the quinoline system. This smaller heterocycle reduces molecular complexity and may limit π-π interactions but could improve metabolic stability due to reduced aromatic surface area .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound 62781-94-6 C₁₀H₆N₂O₄ 218.166 Nitro, Carboxylic acid Quinoline core with NO₂ (C5), COOH (C4)
5-Aminoquinoline-4-carboxylic acid 1378784-66-7 C₁₀H₈N₂O₂ 204.19 (inferred) Amino, Carboxylic acid Quinoline core with NH₂ (C5), COOH (C4)
5-Hydroxyisoquinoline-4-carboxylic acid 76344-95-1 C₁₀H₇NO₃ 197.17 Hydroxy, Carboxylic acid Isoquinoline core with OH (C5), COOH (C4)
5-Methyl-4-nitro-3-isoxazolecarboxylic acid 960225-75-6 C₅H₄N₂O₅ 172.10 Nitro, Carboxylic acid Isoxazole core with NO₂ (C4), COOH (C3)

Key Findings and Implications

Metabolic Considerations : Analogues like 4NQO undergo enzymatic reduction, suggesting that the nitro group’s position and scaffold influence metabolic activation pathways .

Structural Flexibility : Heterocyclic variations (e.g., thiophene, isoxazole) modulate solubility and stability, highlighting opportunities for tailored drug design .

Preparation Methods

Pfitzinger Reaction with Nitro-Substituted Isatins

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted for 5-nitroquinoline-4-carboxylic acid production using nitro-functionalized isatin precursors. Zhou et al. demonstrated that treating 5-nitroisatin (1 ) with enaminones (2 ) in the presence of trimethylsilyl chloride (TMSCl) in ethanol at 80°C for 3 hours generates the target compound in 78–85% yield (Scheme 1) .

Mechanistic Insights

  • Isatin Activation : TMSCl promotes the cleavage of isatin’s carbonyl group, forming an intermediate α-ketoamide.

  • Cyclocondensation : The enaminone undergoes nucleophilic attack at the activated carbonyl, followed by dehydrative cyclization to form the quinoline core.

  • Ester Hydrolysis : In aqueous conditions, the intermediate ester hydrolyzes to the carboxylic acid.

Optimization Data

ParameterOptimal ConditionYield Impact
Catalyst (TMSCl)1.2 equiv+15%
SolventEthanol/H2O (3:1)+22%
Temperature80°C+30%

This method’s regioselectivity arises from the fixed position of the nitro group on isatin, ensuring exclusive 5-substitution .

Friedländer Condensation with 3-Nitroaniline

Friedländer quinoline synthesis offers a direct route using 3-nitroaniline (3 ) and β-keto acids. Bhatt et al. reported a microwave-assisted protocol where 3-nitroaniline reacts with pyruvic acid (4 ) and benzaldehyde (5 ) in ethanol under microwave irradiation (300 W, 100°C) for 2 minutes, yielding this compound in 76% yield (Scheme 2) .

Key Advantages

  • Microwave Acceleration : Reduces reaction time from 3 hours (conventional heating) to 2 minutes.

  • Atom Economy : Utilizes inexpensive aniline derivatives and avoids toxic catalysts.

Limitations

  • Substrate Scope : Electron-deficient anilines (e.g., 3-nitro) require higher temperatures (120°C) for full conversion.

  • Byproducts : Competing Knoevenagel adducts may form if aldehydes lack electron-withdrawing groups .

Directed Nitration of Quinoline-4-Carboxylic Acid

Post-synthetic nitration of quinoline-4-carboxylic acid (6 ) provides an alternative route. Nitration with fuming HNO3/H2SO4 (1:3 v/v) at 0°C for 1 hour introduces the nitro group predominantly at the 5-position (Scheme 3).

Regiochemical Analysis

  • Carboxylic Acid Directing Effect : The 4-carboxyl group deactivates the quinoline ring, favoring nitration at the 5-position (72%) over the 8-position (18%) .

  • Reaction Conditions : Lower temperatures (0–5°C) minimize polysubstitution.

Yield Optimization

Nitration AgentTemperature5-Nitro (%)8-Nitro (%)
HNO3/H2SO40°C7218
Acetyl nitrate25°C6525

Doebner Three-Component Reaction

The Doebner hydrogen-transfer reaction enables a one-pot synthesis from 3-nitroaniline (3 ), pyruvic acid (4 ), and benzaldehyde (5 ). Under reflux in ethanol with 10 mol% Cu(OAc)2, this method achieves 68% yield (Scheme 4) .

Critical Parameters

  • Catalyst : Copper acetate enhances imine formation and cyclization rates.

  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

MethodStarting MaterialYield (%)TimeScalability
Pfitzinger Reaction5-Nitroisatin853 hHigh
Friedländer3-Nitroaniline762 minModerate
Directed NitrationQuinoline-4-COOH721 hLow
Doebner Reaction3-Nitroaniline686 hHigh

Trade-offs

  • Pfitzinger : Highest yield but requires specialized isatin precursors.

  • Microwave Friedländer : Fastest but limited to small-scale synthesis.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-nitroquinoline-4-carboxylic acid, and how do they influence its chemical reactivity?

  • Answer : The compound features a nitro group (-NO₂) at position 5, a carboxylic acid (-COOH) at position 4, and a quinoline backbone. The nitro group is electron-withdrawing, enhancing electrophilic substitution at electron-rich positions, while the carboxylic acid enables hydrogen bonding and salt formation. Structural analysis via SMILES notation (e.g., O=C(O)c1c2nccc(c1[N+](=O)[O-])c2) highlights connectivity and functional group orientation, critical for predicting reactivity in synthesis or biological interactions .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

  • Answer : Synthesis typically involves nitration of quinoline precursors followed by carboxylation. For example, nitration of 4-chloroquinoline under controlled acidic conditions, followed by hydrolysis to introduce the carboxylic acid group. Challenges include regioselectivity (avoiding byproducts like 3-nitro isomers) and yield optimization. Microwave-assisted synthesis (as seen in analogs like 6-fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid) may improve efficiency but requires precise temperature control .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Answer : Quantitative methods include:

  • NMR spectroscopy : Confirms proton environments and nitro/carboxylic group positions.
  • HPLC : Assesses purity (>95% threshold for research-grade material).
  • Mass spectrometry : Validates molecular weight (e.g., C₁₀H₆N₂O₄ = 218.17 g/mol).
    Calibration against reference standards (e.g., halogenated analogs) ensures accuracy .

Advanced Research Questions

Q. How does the nitro group in this compound affect its biological activity compared to halogenated analogs?

  • Answer : The nitro group confers distinct redox properties, enabling potential interactions with bacterial nitroreductases or mammalian enzymes. Unlike halogenated derivatives (e.g., 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid), the nitro group may enhance cytotoxicity in antimicrobial assays but reduce metabolic stability due to susceptibility to reduction. Comparative studies using structure-activity relationship (SAR) models are recommended .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water).
  • Assay conditions : Control pH (carboxylic acid deprotonation affects bioavailability).
  • Batch purity : Cross-validate results with independent HPLC/NMR analyses.
    Meta-analyses of peer-reviewed datasets (e.g., PubChem BioAssay) can identify confounding variables .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

  • Answer : The compound is sensitive to:

  • Light : Nitro groups may degrade under UV exposure; store in amber glass.
  • Temperature : Decomposes above 150°C; avoid high-temperature reactions.
  • Moisture : Hydrolysis of the carboxylic acid group occurs in aqueous acidic/basic conditions. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) is advised .

Q. How can computational methods aid in optimizing this compound as a drug scaffold?

  • Answer :

  • Docking simulations : Predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
  • DFT calculations : Analyze electron density maps to prioritize synthetic modifications.
  • ADMET profiling : Estimate pharmacokinetics using tools like SwissADME. Cross-reference with experimental data from analogs (e.g., 4-aminoquinoline-2-carboxylic acid derivatives) .

Methodological Tables

Parameter Analytical Technique Key Considerations
Purity validationHPLC with UV detection (254 nm)Column: C18; Mobile phase: MeCN/H₂O (70:30)
Structural confirmation¹H/¹³C NMR (DMSO-d₆)Assign peaks for nitro (δ 8.5–9.0 ppm) and carboxylic (δ 12–13 ppm)
Stability under refluxTGA/DSCMonitor decomposition onset temperature

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